molecular formula C11H16O2 B13173059 Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate

Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate

Cat. No.: B13173059
M. Wt: 180.24 g/mol
InChI Key: KQKYQBIOOJMLKY-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate: is a chemical compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring with two methyl groups and a prop-2-ynoate ester functional group. It is primarily used in research and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate typically involves the reaction of 2,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The prop-2-ynoate ester group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate is unique due to its triple bond and ester functional group, which confer distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, reactivity, and potential applications in various fields, particularly in pharmacology.

Chemical Structure and Properties

This compound belongs to the class of propynoates and features a cyclopentyl structure with specific 2,2-dimethyl substitutions. Its molecular formula is C13_{13}H18_{18}O2_2, with a molecular weight of 206.28 g/mol. The unique cyclopentyl structure contributes to its distinct chemical properties, making it a versatile building block in organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Alkylation Reactions : Utilizing alkyl halides and propyne derivatives.
  • Esterification : Reacting carboxylic acids with alcohols in the presence of acid catalysts.
  • Cycloaddition Reactions : Employing cycloaddition techniques to form the cyclopentyl structure.

These methods highlight the compound's accessibility for further research and application development.

Interaction Studies

Research indicates that compounds similar to this compound may interact with various enzymes or receptors within biological systems. Interaction studies are crucial for understanding its reactivity and potential biological effects. Preliminary investigations suggest that this compound could exhibit antifungal and antibacterial properties, similar to other propynoates.

Antifungal Activity

In studies involving related compounds, antifungal activities were assessed using various concentrations against different fungal strains. For instance:

CompoundConcentration (μg)Effect on Fungal Strains
Methyl 3-(Z)-3-methyldodec-2-enoate60Moderate inhibition
Methyl 3-(Z)-3-methyldodec-2-enoate100Significant inhibition
Methyl 3-(Z)-3-methyldodec-2-enoate200Complete inhibition

These findings suggest that this compound may possess similar antifungal properties, warranting further investigation into its efficacy against specific fungal pathogens .

Case Studies

A notable case study explored the effects of propynoates on fungal germination rates. The study utilized a range of concentrations to determine the minimal inhibitory concentration (MIC) for various fungal species. The results indicated that higher concentrations led to significant reductions in spore germination:

  • Test Fungi : Clonostachys sp., M. graminicola, S. nodorum
  • Concentrations Tested : 60 μg, 100 μg, and 200 μg
  • Findings : At 200 μg, complete inhibition was observed in all tested strains.

Statistical analyses confirmed the significance of these findings, indicating a strong correlation between concentration and antifungal activity .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate

InChI

InChI=1S/C11H16O2/c1-11(2)8-4-5-9(11)6-7-10(12)13-3/h9H,4-5,8H2,1-3H3

InChI Key

KQKYQBIOOJMLKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1C#CC(=O)OC)C

Origin of Product

United States

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